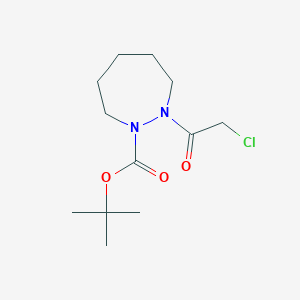

Tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate

Description

Tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate is a diazepane-based organic compound characterized by a seven-membered 1,2-diazepane ring system. Key structural features include:

- A tert-butyl carbamate group at the 1-position, which enhances steric bulk and influences solubility in non-polar solvents.

- A 2-chloroacetyl substituent at the 2-position, introducing electrophilic reactivity due to the chlorine atom and ketone functionality.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological disorders or as a precursor for heterocyclic scaffolds. Its crystal structure, if resolved, may leverage crystallographic software like SHELX (e.g., SHELXL for refinement), a widely used tool for small-molecule structural analysis .

Properties

IUPAC Name |

tert-butyl 2-(2-chloroacetyl)diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-8-6-4-5-7-14(15)10(16)9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMMLNSEXIRULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141389 | |

| Record name | 1,1-Dimethylethyl 2-(2-chloroacetyl)hexahydro-1H-1,2-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-02-1 | |

| Record name | 1,1-Dimethylethyl 2-(2-chloroacetyl)hexahydro-1H-1,2-diazepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(2-chloroacetyl)hexahydro-1H-1,2-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the diazepane ring can lead to the formation of different ring structures with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Synthesis Routes

The synthesis of tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate typically involves several key steps:

- Formation of Diazepane Ring : The initial step often includes the cyclization of appropriate precursors to form the diazepane structure.

- Chloroacetylation : The introduction of the chloroacetyl group is crucial for enhancing the compound's reactivity and biological activity.

- Esterification : The tert-butyl ester group is introduced to improve solubility and stability.

Medicinal Chemistry

This compound has shown promise in the development of novel therapeutic agents. Its structure allows for modifications that can lead to compounds with enhanced efficacy against various diseases.

- Antipsychotic Agents : Research indicates that derivatives of this compound can interact with neurotransmitter receptors, potentially leading to new treatments for psychiatric disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chloroacetyl group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Coupling Reactions : It can be used in coupling reactions to form larger, more complex organic structures.

Case Study 1: Development of Antipsychotic Compounds

A study explored the modification of this compound to create derivatives targeting dopamine receptors. The results indicated that certain modifications increased binding affinity and selectivity towards D2 receptors, suggesting potential for developing new antipsychotic medications.

Case Study 2: Synthesis of Novel Anticancer Agents

Another research effort utilized this compound as a precursor in synthesizing anticancer agents. By modifying the diazepane ring and substituents, researchers were able to produce compounds that demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate the activity of these targets. The chloroacetyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition or modification of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate with analogs, focusing on substituent effects, reactivity, and physicochemical properties.

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) | Key Reactivity/Applications |

|---|---|---|---|---|---|

| Tert-butyl 2-acetyl-1,2-diazepane-1-carboxylate | Acetyl (no Cl) | ~285.4 | 98–102 | High in DCM, THF | Less electrophilic; used in mild alkylation |

| Tert-butyl 2-(2-bromoacetyl)-1,2-diazepane-1-carboxylate | Bromoacetyl (Br instead of Cl) | ~329.8 | 85–89 | Moderate in EtOAc | Higher electrophilicity; SN2 reactions |

| Methyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate | Methyl ester (no tert-butyl) | ~231.7 | 120–124 | Low in hexane | Reduced steric protection; prone to hydrolysis |

| 2-(2-Chloroacetyl)-1,2-diazepane | No carboxylate group | ~176.6 | Oily liquid | High in MeOH | Base-sensitive; used in dynamic chemistry |

Key Findings:

Electrophilic Reactivity : The chloroacetyl group enhances electrophilicity compared to acetyl analogs, enabling nucleophilic substitution (e.g., with amines or thiols). Bromoacetyl derivatives exhibit even greater reactivity due to bromine’s lower electronegativity, facilitating faster SN2 displacements .

Steric and Solubility Effects : The tert-butyl group improves solubility in hydrophobic solvents (e.g., dichloromethane) compared to methyl esters, which are more polar and less stable under acidic conditions.

Stability : Removal of the carboxylate group (e.g., in 2-(2-chloroacetyl)-1,2-diazepane) results in reduced stability, particularly in basic environments, due to the absence of steric and electronic protection.

Biological Activity

Tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate is a compound characterized by its unique molecular structure, which includes a diazepane ring and a chloroacetyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₂H₂₁ClN₂O₃, with a molecular weight of 276.77 g/mol, and it has been studied for its pharmacological properties.

- Molecular Formula : C₁₂H₂₁ClN₂O₃

- Molecular Weight : 276.77 g/mol

- Melting Point : 72–73 °C

- CAS Number : 1135283-02-1

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁ClN₂O₃ |

| Molecular Weight | 276.77 g/mol |

| Melting Point | 72–73 °C |

| CAS Number | 1135283-02-1 |

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular mechanisms.

Anti-Cancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

The proposed mechanism involves the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production. This oxidative stress can trigger apoptotic pathways in cancer cells. Additionally, the chloroacetyl group may enhance the compound's interaction with cellular targets.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 10 |

Case Study 2: Mechanistic Insights

Another study investigated the mechanistic insights into the compound's action on HeLa cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in early apoptotic cells as indicated by Annexin V staining. Furthermore, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Tert-butyl 2-(2-chloroacetyl)-1,2-diazepane-1-carboxylate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as recommended for structurally similar carbamate derivatives . Ensure adequate ventilation to mitigate inhalation risks, particularly during synthesis or purification steps. Avoid exposure to strong acids/bases or oxidizing agents, which may trigger decomposition . Store the compound in airtight containers at room temperature, shielded from light and moisture to maintain stability .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for ) and diazepane backbone.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ ~210–250 nm for carbonyl groups).

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical ) via ESI-MS or MALDI-TOF .

Q. What are the recommended solvents and conditions for recrystallization?

- Methodological Answer : Test polar aprotic solvents (e.g., ethyl acetate, dichloromethane) due to the compound’s moderate solubility. Optimize recrystallization via gradient cooling (e.g., from 40°C to 4°C) to enhance crystal yield. Monitor for byproducts using thin-layer chromatography (TLC) with silica gel plates .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s reactivity under varying pH conditions?

- Methodological Answer : Design controlled experiments to test stability across a pH gradient (e.g., pH 2–12). Use buffered solutions and monitor degradation via UV-Vis spectroscopy or LC-MS. For example, notes incomplete toxicity data for related carbamates, suggesting pH-dependent hydrolysis may release chloroacetyl intermediates, requiring kinetic analysis . Apply Arrhenius equations to model reaction rates and identify degradation pathways .

Q. What experimental frameworks are suitable for studying the compound’s potential as a protease inhibitor precursor?

- Methodological Answer : Link the research to enzyme inhibition theory (e.g., transition-state analog design). Use molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding affinity with target proteases. Validate in vitro via fluorometric assays (e.g., FRET substrates) under physiological pH and temperature .

Q. How can orthogonal experimental designs optimize synthetic yield while minimizing side reactions?

- Methodological Answer : Implement a Taguchi orthogonal array (L9 or L16) to test variables:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:3 molar ratio of reactants).

- Response Metrics : Yield (%) and purity (HPLC area %).

- Analysis : Use ANOVA to identify significant factors and regression models to predict optimal conditions .

Q. What strategies resolve discrepancies in reported bioaccumulation potential for chloroacetyl-containing compounds?

- Methodological Answer : Conduct QSAR (Quantitative Structure-Activity Relationship) modeling using logP (octanol-water partition coefficient) and molecular weight as predictors. Validate with in vitro assays (e.g., hepatic microsomal stability tests) to assess metabolic persistence. Compare results with structurally analogous compounds in and , noting data gaps in ecological profiles .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.